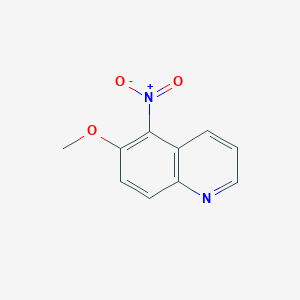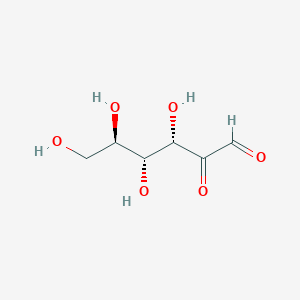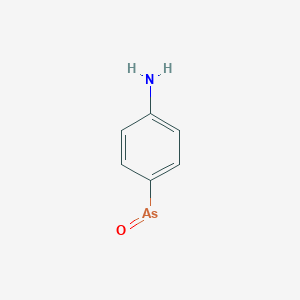
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the construction of glycosidic linkages between fucopyranosyl and galactopyranoside units. A study by Watt et al. (1996) outlines the synthesis of closely related disaccharides through the assisted halide reaction, providing insights into the methodologies that could be applied for synthesizing compounds within this category. The crystal structure was determined using X-ray data, highlighting the detailed molecular arrangement and confirming the successful linkage between sugar units (Watt, Brasch, Larsen, Melton, & Simpson, 1996).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, providing valuable information on conformation and arrangement. The study by Watt et al. also detailed the conformation of the L-fucopyranosyl and D-galactopyranosyl residues, revealing their nominal conformations and interresidue torsion angles. This information is crucial for understanding the molecular interactions and stability of the compound (Watt et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is influenced by its functional groups and the presence of the glycosidic bond. Studies on similar compounds, such as those by Wiederschain et al. (1992), offer insights into the specificity and properties of lysosomal glycolipid hydrolases, demonstrating the compound's utility in studying enzyme specificity and activity (Wiederschain, Kozlova, Ilyina, Mikhaylova, & Beyer, 1992).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from the detailed molecular structure analysis. Although specific studies on these physical properties were not identified in this search, the methodologies used in the synthesis and structure determination studies provide a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside in biochemical assays. The compound's role as a substrate for glycosidases, as investigated by Wiederschain et al., highlights its relevance in biochemical diagnostics and research on lysosomal storage diseases (Wiederschain et al., 1992).
科学的研究の応用
Enzyme Activity Detection
4-Methylumbelliferyl derivatives, including 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, are primarily used in the detection and study of enzyme activity. Wiederschain et al. (1992) highlighted the use of such derivatives in studying the specificity and properties of human lysosomal glycolipid hydrolases. This study underscores the utility of these compounds in biochemical tests for diseases like Krabbe's disease (Wiederschain et al., 1992).
Glycosidase Research
4-Methylumbelliferyl glycosides are also valuable in glycosidase research. For example, Karpova et al. (1991) demonstrated that 4-trifluoromethylumbelliferyl glycosides, which are structurally similar to 4-Methylumbelliferyl derivatives, are effective substrates for glycosidases and are useful in diagnosing diseases such as Gaucher and Hurler diseases (Karpova et al., 1991).
Synthesis and Structural Studies
The synthesis and structural analysis of such compounds is another significant application. Courtin-Duchateau and Veyrières (1978) discussed the synthesis of 4-methylumbelliferyl 1,2-cis-glycosides, contributing to the understanding of these compounds' chemical properties (Courtin-Duchateau & Veyrières, 1978).
Microbiology and Species Differentiation
In microbiology, these derivatives are used for species differentiation. Kämpfer et al. (1991) utilized 4-methylumbelliferyl-linked substrates, including 4-Methylumbelliferyl-beta-D-galactopyranoside, to differentiate species within the family Enterobacteriaceae (Kämpfer et al., 1991).
Diagnostic Applications
These compounds also have diagnostic applications. Van Diggelen et al. (1990) synthesized 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulphate for determining galactose-6-sulphate sulphatase activity, crucial in diagnosing Morquio A disease (Van Diggelen et al., 1990).
Crystal Structure Analysis
Research on the crystal structures of related compounds, such as methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, helps in understanding the spatial arrangement and bonding characteristics of these molecules, as demonstrated by Watt et al. (1996) (Watt et al., 1996).
Fluorescence Probing in Lectin Molecules
4-Methylumbelliferyl-glycosides are used as fluorescence probes to study sugar-binding sites on lectin molecules. Decastel et al. (1984) researched the spectral properties of these compounds, shedding light on their interactions with lectins (Decastel et al., 1984).
Enzymatic Assays for Disease Detection
These derivatives are crucial in enzymatic assays for detecting diseases. For instance, Ben-yoseph et al. (1985) used 4-Methylumbelliferyl derivatives for the direct determination of hexosaminidase A in Tay-Sachs disease diagnosis (Ben-yoseph et al., 1985).
Safety And Hazards
The safety and hazards associated with the handling and use of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not specified in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.
将来の方向性
The future directions of research involving 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not clear from the search results. However, given its availability from chemical suppliers, it may be used in various research contexts31.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.
特性
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-WAPVNEFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


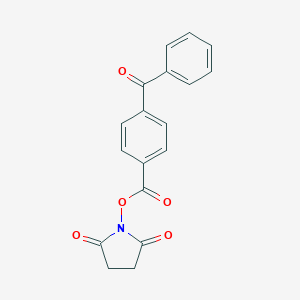
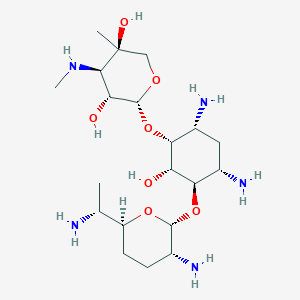
![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)
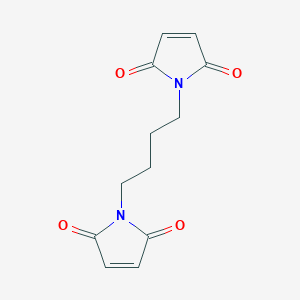
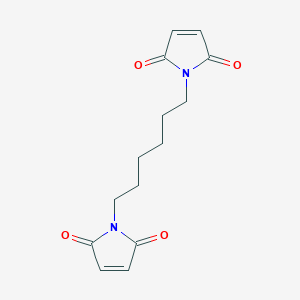
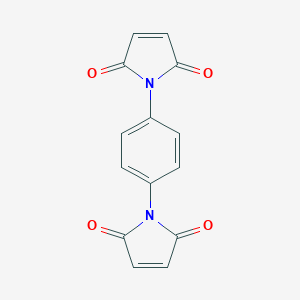
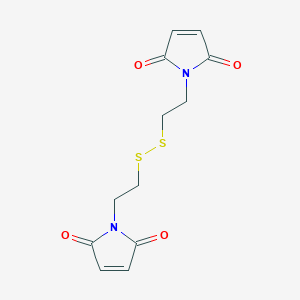
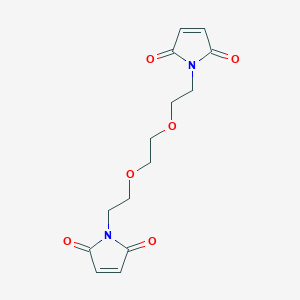
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)
